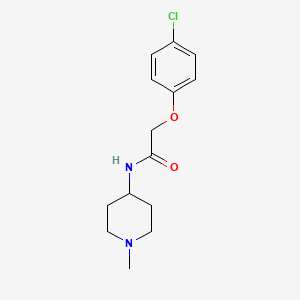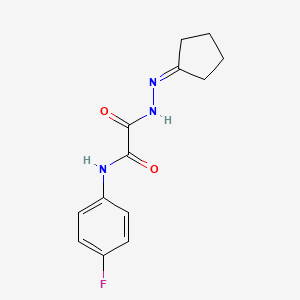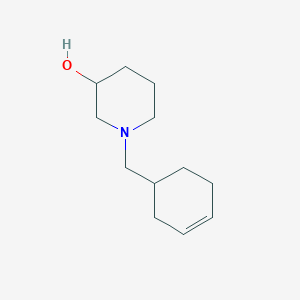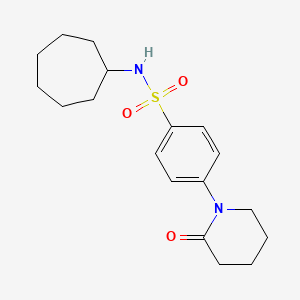
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C13H18ClNO2. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound features a chlorophenoxy group and a piperidinylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 1-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.
Biological Research: It is used as a tool compound to study cellular processes and signaling pathways.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the piperidinylacetamide moiety.
N-(1-methylpiperidin-4-yl)acetamide: Contains the piperidinylacetamide moiety but lacks the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is unique due to the combination of the chlorophenoxy and piperidinylacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17-8-6-12(7-9-17)16-14(18)10-19-13-4-2-11(15)3-5-13/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHWXFZCGHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![3-[[(5Z)-3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)

![4-BUTYL-6-CHLORO-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5172413.png)
![Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5172417.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)

![N-[2-chloro-5-[(4-propoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B5172446.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![N~1~-[4-(2,3-DICHLOROPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]ACETAMIDE](/img/structure/B5172485.png)
